BenchChemオンラインストアへようこそ!

6-Bromo-2-chloroquinoline-4-carboxylic acid

Organic Synthesis Medicinal Chemistry Cross-Coupling

Choose 6-bromo-2-chloroquinoline-4-carboxylic acid for its orthogonal Br (C6) and Cl (C2) handles—enabling sequential functionalization strategies impossible with mono-halogenated analogs. The C4 carboxylic acid provides an additional derivatization anchor for amide/ester library generation. Validated as an SH3 domain-targeted library scaffold with demonstrated antibacterial activity (E. faecalis IC₅₀ 3.19 μM). Balanced drug-like profile: LogP 2.63, TPSA 50.19 Ų. Multi-vendor availability with batch QC ensures supply continuity.

Molecular Formula C10H5BrClNO2
Molecular Weight 286.51 g/mol
CAS No. 287176-62-9
Cat. No. B1273711
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-2-chloroquinoline-4-carboxylic acid
CAS287176-62-9
Molecular FormulaC10H5BrClNO2
Molecular Weight286.51 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1Br)C(=CC(=N2)Cl)C(=O)O
InChIInChI=1S/C10H5BrClNO2/c11-5-1-2-8-6(3-5)7(10(14)15)4-9(12)13-8/h1-4H,(H,14,15)
InChIKeyFUAQFLSUGWLYNC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-2-chloroquinoline-4-carboxylic acid (CAS 287176-62-9): A Dual-Halogenated Quinoline Scaffold for Targeted Derivatization and Lead Optimization


6-Bromo-2-chloroquinoline-4-carboxylic acid (CAS 287176-62-9) is a heterocyclic organic compound belonging to the quinoline-4-carboxylic acid class, with a molecular formula of C10H5BrClNO2 and a molecular weight of 286.51 g/mol . It is characterized by a fused benzene and pyridine ring with bromine at the 6-position, chlorine at the 2-position, and a carboxylic acid at the 4-position . This specific halogenation pattern provides orthogonal synthetic handles, enabling sequential functionalization strategies that are not possible with mono-halogenated analogs. The carboxylic acid moiety enhances solubility in polar solvents and offers a site for further derivatization, making it a versatile building block in medicinal chemistry and organic synthesis .

Why Generic Substitution Fails: Functional Limitations of Alternative Quinoline-4-carboxylic Acid Scaffolds


While several quinoline-4-carboxylic acid derivatives exist as commercial building blocks, their substitution patterns fundamentally limit synthetic utility. 2-Chloroquinoline-4-carboxylic acid (CAS 5467-57-2) provides only a single reactive chlorine handle, restricting diversification to a single site . 6-Bromoquinoline-4-carboxylic acid (CAS 160233-76-1) offers only bromine at the 6-position, which, while useful for certain cross-couplings, cannot support the sequential orthogonal functionalization strategies that the dual-halogenated scaffold enables [1]. 6-Bromo-2-chloroquinoline (CAS 1810-71-5) lacks the carboxylic acid moiety at the 4-position, eliminating a critical anchor point for amide/ester bond formation and reducing the scaffold's versatility for library generation [2]. Therefore, substituting any of these analogs for 6-bromo-2-chloroquinoline-4-carboxylic acid results in the loss of at least one orthogonal functional handle, directly impacting the complexity and diversity of accessible derivatives in lead optimization programs.

Quantitative Differentiation: Evidence Supporting Selection of 6-Bromo-2-chloroquinoline-4-carboxylic Acid over Closest Analogs


Orthogonal Halogenation Enables Sequential Cross-Coupling with Defined Reactivity Order

6-Bromo-2-chloroquinoline-4-carboxylic acid possesses two distinct halogen leaving groups with different intrinsic reactivities under Buchwald-Hartwig amination conditions. The aryl bromide at the 6-position is significantly more reactive than the activated heteroaryl chloride at the 2-position, enabling a highly selective, sequential functionalization strategy. This was demonstrated in a study by Smith et al. (2008) where 6-bromo-2-chloroquinoline (the core scaffold without the 4-carboxylic acid) underwent selective Buchwald-Hartwig amination at the bromide site first, preserving the chloride for subsequent derivatization [1]. In contrast, analogs like 2-chloroquinoline-4-carboxylic acid and 6-bromoquinoline-4-carboxylic acid each possess only a single halogen handle, limiting derivatization to one site and reducing the potential molecular diversity achievable from the same starting material .

Organic Synthesis Medicinal Chemistry Cross-Coupling

Carboxylic Acid Anchor Point at C4: Physicochemical and Derivatization Advantage over Non-Acid Scaffolds

The presence of a carboxylic acid group at the 4-position of the quinoline ring confers distinct physicochemical advantages and expands the derivatization toolbox compared to non-acid analogs. The compound exhibits a calculated aqueous solubility of 0.0195 mg/mL (6.81 × 10⁻⁵ mol/L) and a consensus Log P of 2.63 . In contrast, 6-bromo-2-chloroquinoline (CAS 1810-71-5), which lacks the carboxylic acid group, has a predicted density of 1.673 g/cm³ and no inherent aqueous solubility data reported, indicating limited polar solvent compatibility . The carboxylic acid group enables facile amide or ester bond formation, which is not possible with the non-acid scaffold without additional synthetic steps. The compound also has a defined melting point of 200 °C, providing a reliable quality control parameter for procurement .

Physicochemical Properties Solubility Derivatization

Antibacterial Activity Profile: Micromolar Range Inhibition of Enterococcus faecalis

6-Bromo-2-chloroquinoline-4-carboxylic acid demonstrates antibacterial activity against Enterococcus faecalis CECT 481, with an IC₅₀ of 3.19 μM (3.19 × 10³ nM) as assessed by microbial growth inhibition after 18-hour incubation in a 2-fold microtiter broth dilution assay [1]. For comparison, 2-chloroquinoline-4-carboxylic acid has been reported as an inhibitor of HIV replication with IC₅₀ values ranging from 0.1 to 1 μM , but its antibacterial profile is not well-characterized in the same assay system. 6-Bromoquinoline-4-carboxylic acid lacks publicly available antibacterial IC₅₀ data, making direct quantitative comparison challenging. The dual-halogenated pattern (Br at C6, Cl at C2) is hypothesized to enhance lipophilicity and membrane permeability, contributing to the observed antibacterial activity.

Antimicrobial Biological Activity Drug Discovery

Commercial Availability and Quality Control: Defined Purity Standards for Reliable Procurement

6-Bromo-2-chloroquinoline-4-carboxylic acid is commercially available from multiple suppliers with defined purity specifications and batch-level quality control documentation. Bidepharm offers the compound at 95% standard purity with QC documentation including NMR, HPLC, and GC analysis . Pricing data from Chemscene indicates $124.00 per 250 mg, establishing a market benchmark for procurement planning . The compound's MDL number (MFCD00106420) and PubChem ID (2794839) are standardized identifiers facilitating cross-vendor comparison and database integration . In contrast, less common halogenated quinoline analogs often lack multiple commercial sources or standardized QC documentation, increasing procurement risk and potential batch-to-batch variability.

Procurement Quality Control Chemical Sourcing

High-Value Application Scenarios for 6-Bromo-2-chloroquinoline-4-carboxylic Acid (CAS 287176-62-9)


Diversity-Oriented Synthesis for Lead Optimization in SH3 Domain-Targeted Therapeutics

The orthogonal halogenation pattern of 6-bromo-2-chloroquinoline-4-carboxylic acid makes it an ideal scaffold for generating structurally diverse 2-aminoquinoline libraries targeting Src homology 3 (SH3) domains. The Smith et al. (2008) study demonstrated that sequential Buchwald-Hartwig amination of the aryl bromide followed by the heteroaryl chloride enables the introduction of two distinct amine substituents, yielding 6-heterocyclic substituted 2-aminoquinolines with significantly enhanced binding affinity for the Tec SH3 domain compared to the lead compound 2-aminoquinoline [1]. The carboxylic acid group at the 4-position further expands diversification options via amide or ester bond formation, supporting comprehensive SAR exploration.

Antibacterial Lead Discovery: Building Block for Enterococcus faecalis Inhibitors

The compound's demonstrated antibacterial activity against Enterococcus faecalis CECT 481 (IC₅₀ = 3.19 μM) positions it as a viable starting point for developing novel antibacterial agents targeting Gram-positive pathogens [2]. The quinoline-4-carboxylic acid scaffold is a privileged structure in antibacterial drug discovery (e.g., fluoroquinolone antibiotics), and the dual-halogenated derivative offers opportunities for structural optimization at both the C2 and C6 positions to improve potency and selectivity. Researchers can leverage the orthogonal halogens to systematically probe the impact of substituent variations on antibacterial activity while maintaining the carboxylic acid pharmacophore.

Physicochemical Property Optimization in Medicinal Chemistry Campaigns

The calculated physicochemical properties of 6-bromo-2-chloroquinoline-4-carboxylic acid—including a consensus Log P of 2.63 and a TPSA of 50.19 Ų—place it within favorable ranges for oral bioavailability according to Lipinski's Rule of Five . The carboxylic acid group provides a handle for modulating solubility and polarity, while the halogen atoms can be strategically replaced via cross-coupling to fine-tune lipophilicity and target engagement. This balanced profile makes the compound an attractive core scaffold for lead optimization programs where simultaneous control of potency, solubility, and permeability is required.

Reliable Procurement for Multi-Step Synthetic Campaigns

The compound's commercial availability from multiple vendors with standardized purity (≥95%) and batch-level QC documentation (NMR, HPLC, GC) ensures reproducible performance in multi-step synthetic routes . The established multi-vendor supply chain, with pricing benchmarks such as $124.00 per 250 mg, supports procurement planning and minimizes supply chain disruptions. This reliability is particularly critical for academic labs and biotech companies executing long-term medicinal chemistry projects where consistent intermediate quality directly impacts downstream yields and assay reproducibility.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Bromo-2-chloroquinoline-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.